molecular formula C20H29N5O B14970250 N-cyclohexyl-1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexanamine

N-cyclohexyl-1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexanamine

Cat. No.: B14970250
M. Wt: 355.5 g/mol
InChI Key: ZZLDSGOFAOHKIC-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE is a complex organic compound featuring a cyclohexyl group, a methoxyphenyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.

Scientific Research Applications

N-CYCLOHEXYL-1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    Cyclohexylamine: A simpler amine with a cyclohexyl group.

    Methoxyphenyl derivatives: Compounds containing a methoxyphenyl group, such as anisole.

    Tetrazole derivatives: Compounds containing a tetrazole ring, such as 5-aminotetrazole.

Uniqueness

N-CYCLOHEXYL-1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H29N5O

Molecular Weight

355.5 g/mol

IUPAC Name

N-cyclohexyl-1-[1-(4-methoxyphenyl)tetrazol-5-yl]cyclohexan-1-amine

InChI

InChI=1S/C20H29N5O/c1-26-18-12-10-17(11-13-18)25-19(22-23-24-25)20(14-6-3-7-15-20)21-16-8-4-2-5-9-16/h10-13,16,21H,2-9,14-15H2,1H3

InChI Key

ZZLDSGOFAOHKIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)C3(CCCCC3)NC4CCCCC4

Origin of Product

United States

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